5-Methyl-2-(trifluoromethyl)phenylacetonitrile
Overview
Description
5-Methyl-2-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3N. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 5-methyl-2-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(trifluoromethyl)phenylacetonitrile: Similar structure but with different substitution pattern.
4-(Trifluoromethyl)phenylacetonitrile: Lacks the methyl group at the 5-position
Uniqueness
5-Methyl-2-(trifluoromethyl)phenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)8(6-7)4-5-14/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMNXWTULYNSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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